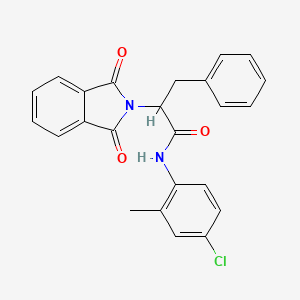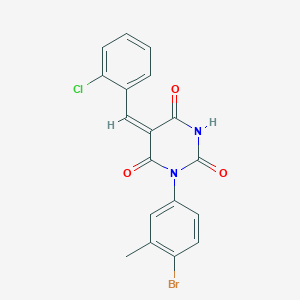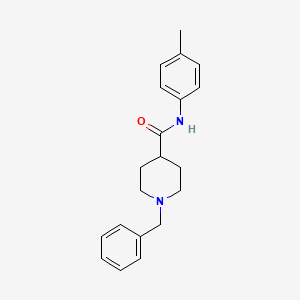
N-cyclopentyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, commonly referred to as CP-94,253, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CP-94,253 is a selective antagonist of the μ-opioid receptor, which is a target for many drugs used in pain management.
Mécanisme D'action
CP-94,253 acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioids such as enkephalins and endorphins. This results in a decrease in the activity of the receptor, which can lead to a reduction in pain perception.
Biochemical and Physiological Effects
CP-94,253 has been shown to have a number of biochemical and physiological effects. In studies using animal models, CP-94,253 has been shown to reduce pain perception and to have anxiolytic effects. It has also been shown to reduce the rewarding effects of opioids, which suggests that it may have potential applications in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-94,253 is its selectivity for the μ-opioid receptor. This makes it a valuable tool for studying the function of this receptor in isolation. However, one limitation of CP-94,253 is its relatively low potency. This means that high concentrations of the compound may be required to achieve the desired effects in some experiments.
Orientations Futures
There are several future directions for research involving CP-94,253. One area of interest is the development of more potent analogues of CP-94,253 that could be used in lower concentrations. Another area of interest is the study of the effects of CP-94,253 on other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor. Finally, there is interest in the potential therapeutic applications of CP-94,253 in the treatment of addiction and pain management.
Conclusion
In conclusion, CP-94,253 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the μ-opioid receptor and has been shown to have a number of biochemical and physiological effects. While CP-94,253 has some limitations, it remains a valuable tool for studying the function of the μ-opioid receptor and has potential applications in the treatment of addiction and pain management.
Méthodes De Synthèse
The synthesis of CP-94,253 involves several steps and has been described in detail in the literature. The first step involves the reaction of 4-aminobenzenesulfonamide with cyclopentanone in the presence of a Lewis acid catalyst to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with pyrrolidine-2,5-dione in the presence of a base to form the final product, CP-94,253.
Applications De Recherche Scientifique
CP-94,253 has been extensively studied for its potential applications in scientific research. One of the main applications of CP-94,253 is in the study of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CP-94,253 has been shown to be a selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the function of this receptor.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-9-10-15(19)17(14)12-5-7-13(8-6-12)22(20,21)16-11-3-1-2-4-11/h5-8,11,16H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUPHZNULEIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)

![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)

![5-{[(3-bromophenyl)amino]methyl}-8-quinolinol](/img/structure/B4968520.png)

![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B4968529.png)

![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)